![molecular formula C20H11ClN2O B5725936 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile works by inhibiting the activity of PDE4 and PDE7 enzymes. These enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. By inhibiting the activity of these enzymes, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile increases the levels of cAMP and cGMP, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the lungs and intestines, which can be beneficial in diseases such as asthma and IBD. It has also been shown to reduce airway hyperresponsiveness, which is a characteristic feature of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also limitations to its use in lab experiments. It is not always clear how well the effects observed in vitro translate to in vivo models, and there may be differences in the effects of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile in different animal models.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested that 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile may have potential as an anti-cancer agent, although more research is needed in this area. Additionally, there is ongoing research into the development of more potent and selective inhibitors of PDE4 and PDE7, which may have improved therapeutic effects compared to 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
Synthesemethoden
The synthesis of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile involves several steps. The first step involves the reaction between 3-chlorophenylboronic acid and 2-furanylboronic acid, which results in the formation of 5-(3-chlorophenyl)-2-furylboronic acid. This is then reacted with 4-bromo-1-cyanobenzene to form the final product, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Eigenschaften
IUPAC Name |
4-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O/c21-18-3-1-2-16(10-18)20-9-8-19(24-20)11-17(13-23)15-6-4-14(12-22)5-7-15/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUIPSAIDKKOJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

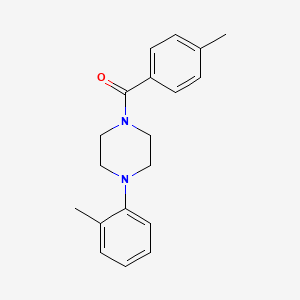
![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)

![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
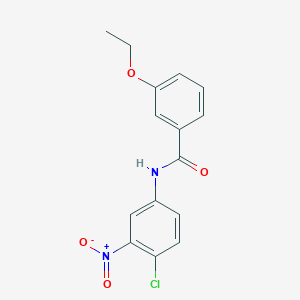
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
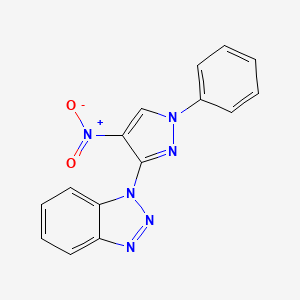
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
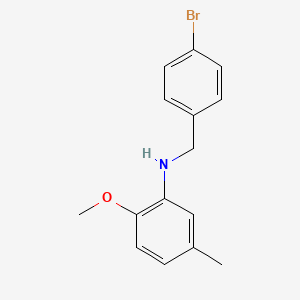
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
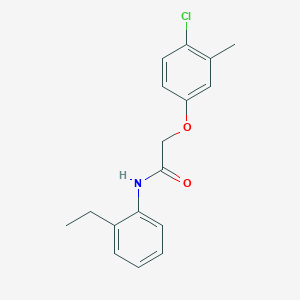
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)